5-Acetyl-1-benzylpyrrolidin-2-one

Description

Significance of the Pyrrolidinone Scaffold in Synthetic Organic Chemistry

The pyrrolidinone ring system, a five-membered lactam, is a cornerstone in synthetic organic chemistry. researchgate.netresearchgate.net Its prevalence stems from its structural versatility and its presence in a vast array of natural products and synthetic molecules with significant biological activity. researchgate.net The pyrrolidinone scaffold provides a robust and readily modifiable framework for the construction of complex molecular architectures. acs.org Synthetic chemists are drawn to this scaffold due to the numerous methods available for its construction and functionalization, allowing for the creation of diverse libraries of compounds for various applications. researchgate.netacs.orgresearchgate.net

The sp3-rich three-dimensional structure of the pyrrolidinone ring is a key feature, enabling the exploration of chemical space in ways that flat, aromatic systems cannot. nih.govnih.govresearchgate.net This non-planar structure, often exhibiting pseudorotation, allows for precise spatial orientation of substituents, which can be crucial for biological activity. nih.govnih.govresearchgate.net The presence of stereogenic centers in many pyrrolidinone derivatives further enhances their chemical diversity and utility in asymmetric synthesis. nih.govnih.govresearchgate.net

Role of Pyrrolidinone Derivatives in Drug Discovery and Medicinal Chemistry

In the realm of drug discovery and medicinal chemistry, the pyrrolidinone scaffold is considered a "privileged" structure. acs.orgontosight.ai This designation is due to its frequent appearance in molecules that exhibit a wide range of pharmacological activities. researchgate.netbenthamdirect.com The ability of the pyrrolidinone core to present functional groups in specific three-dimensional arrangements makes it an ideal framework for designing ligands that can interact with biological targets such as enzymes and receptors with high affinity and selectivity. pharmablock.com

Pyrrolidinone derivatives have been investigated for a multitude of therapeutic applications, including as antibacterial, antifungal, anticancer, and anticonvulsant agents. researchgate.netresearchgate.netbenthamdirect.com The structural features of the pyrrolidinone ring can contribute to favorable pharmacokinetic properties, such as improved aqueous solubility. pharmablock.compharmablock.com The nitrogen atom within the lactam can act as a hydrogen bond acceptor, and when substituted, the amide functionality can participate in various intermolecular interactions, further enhancing binding to biological targets. pharmablock.compharmablock.com

Overview of 5-Acetyl-1-benzylpyrrolidin-2-one within the Pyrrolidinone Class

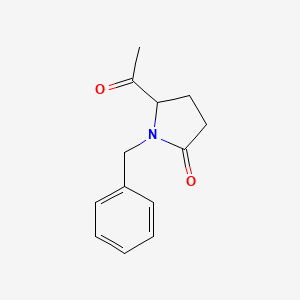

This compound is a specific derivative of the pyrrolidinone family. Its structure features a five-membered pyrrolidin-2-one ring, with an acetyl group at the 5-position and a benzyl (B1604629) group attached to the nitrogen atom.

Below is a table summarizing the key identifiers and structural information for this compound:

| Identifier | Value |

| IUPAC Name | This compound ebi.ac.uk |

| Molecular Formula | C13H15NO2 ebi.ac.ukuni.lu |

| Molecular Weight | 217.268 g/mol ebi.ac.uk |

| Monoisotopic Mass | 217.11028 Da ebi.ac.ukuni.lu |

| InChI | InChI=1S/C13H15NO2/c1-10(15)12-7-8-13(16)14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 ebi.ac.ukuni.lu |

| InChIKey | FIFRJJLOOYYYOZ-UHFFFAOYSA-N ebi.ac.ukuni.lu |

| SMILES | CC(=O)C1CCC(=O)N1CC2=CC=CC=C2 uni.lu |

The presence of the acetyl and benzyl groups on the pyrrolidinone core suggests its potential as a building block in the synthesis of more complex molecules. The benzyl group, for instance, is a common protecting group in organic synthesis and can also influence the compound's biological activity. The acetyl group provides a reactive handle for further chemical modifications. Research into related structures, such as nebracetam (B40111), which is 4-(aminomethyl)-1-benzylpyrrolidin-2-one, highlights the interest in benzyl-substituted pyrrolidones for their potential biological effects. uran.ua The synthesis of related compounds has been explored, for example, through the intramolecular Michael reaction of acyclic precursors. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-1-benzylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10(15)12-7-8-13(16)14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFRJJLOOYYYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784053-91-3 | |

| Record name | 5-acetyl-1-benzylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies

Reactivity of the Pyrrolidin-2-one Core

The pyrrolidin-2-one ring system presents several sites for chemical modification, including the lactam nitrogen, the α-carbon to the lactam carbonyl, and the γ-carbon.

Functionalization of the Lactam Nitrogen (N1)

The nitrogen atom of the lactam in the pyrrolidin-2-one core is a key site for functionalization. The presence of the benzyl (B1604629) group at the N1 position in 5-Acetyl-1-benzylpyrrolidin-2-one is a common strategy to protect the lactam nitrogen and enhance the solubility of the compound in organic solvents. The introduction of the N-benzyl group is typically achieved through the reaction of the parent pyrrolidin-2-one with benzyl bromide in the presence of a base. d-nb.info

While the benzyl group itself can be cleaved under certain reductive conditions, the primary reactivity at this position in the context of derivatization involves the modification or replacement of the benzyl group. For instance, debenzylation can be carried out to yield the secondary lactam, which can then be functionalized with other substituents.

Reactions at the Alpha-Carbon to the Carbonyl (C3)

The carbon atom alpha to the lactam carbonyl (C3) is susceptible to deprotonation by a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at this position.

One of the most significant reactions at the C3 position is acylation. For instance, 3-acetyl-1-benzylpyrrolidin-2-one can be synthesized by treating 1-benzylpyrrolidin-2-one with a strong base like lithium diisopropylamide (LDA) to form the enolate, followed by quenching with an acetylating agent such as methyl acetate.

Further functionalization of the C3 position can be achieved through alkylation. The presence of the acetyl group at C3 in 3-acetyl-1-benzylpyrrolidin-2-one makes the C3 proton even more acidic, facilitating its removal by a weaker base like potassium carbonate. The resulting enolate can then be alkylated with various alkyl halides.

| Reactant | Reagent(s) | Product | Yield (%) | Reference |

| 1-Benzylpyrrolidin-2-one | 1. LDA, THF, -78 °C; 2. Methyl acetate | 3-Acetyl-1-benzylpyrrolidin-2-one | Not Reported | |

| 3-Acetyl-1-benzylpyrrolidin-2-one | Ethyl iodide, K2CO3, DMF | 3-Acetyl-1-benzyl-3-ethylpyrrolidin-2-one | Not Reported |

Reactions at the Gamma-Carbon to the Carbonyl (C4)

Scientific literature does not provide specific examples of functionalization at the C4 position of this compound. General strategies for the functionalization of the C4 position in pyrrolidine (B122466) derivatives often involve multi-step synthetic sequences starting from different precursors, such as itaconic acid, to construct the desired substituted pyrrolidinone ring. uran.ua For instance, the synthesis of 4-(aminomethyl)-1-benzylpyrrolidine-2-one derivatives has been reported, highlighting the possibility of introducing substituents at the C4 position. uran.ua

Transformations Involving the 5-Acetyl Substituent

The 5-acetyl group is a versatile handle for a variety of chemical transformations, allowing for the extension and modification of the side chain at the C5 position.

Modifications of the Acetyl Group

The carbonyl group of the acetyl substituent can undergo a range of reactions typical of ketones. For example, it can be reduced to a secondary alcohol or converted to other functional groups. While specific examples for the reduction of this compound are not prevalent in the searched literature, the conversion of the acetyl group to an oxirane (epoxide) has been described. This transformation can be achieved using reagents like dimethyloxosulfonium methylide.

Reactions at the Alpha-Carbon to the Acetyl Group

The carbon atom alpha to the acetyl group is activated by the adjacent carbonyl, making the protons on this carbon acidic and amenable to removal by a base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

The general principle of enolate alkylation involves the deprotonation of the α-carbon followed by reaction with an alkyl halide in an SN2 fashion. libretexts.org This allows for the introduction of a variety of alkyl groups at this position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible enolate formation. organicchemistrytutor.com

Similarly, halogenation at the α-position can be achieved by treating the enolate with a halogen source such as bromine (Br₂), chlorine (Cl₂), or iodine (I₂). The reaction proceeds via the nucleophilic attack of the enolate on the halogen molecule.

Derivatization of the 1-Benzyl Moiety

The benzyl group attached to the nitrogen atom of the pyrrolidinone ring is a key handle for chemical modification. This section explores strategies to functionalize both the aromatic portion and the benzylic methylene (B1212753) bridge of this group.

Aromatic Substitutions on the Benzyl Ring

The benzene (B151609) ring of the N-benzyl group can undergo electrophilic aromatic substitution, a fundamental class of reactions for introducing a wide array of functional groups. wikipedia.orgbyjus.com The reactivity of the ring is influenced by the N-pyrrolidinone substituent. The nitrogen atom's lone pair is in resonance with the adjacent carbonyl group of the lactam, which diminishes its ability to strongly activate the benzene ring compared to a simple benzylamine (B48309). Nevertheless, the benzyl group generally directs incoming electrophiles to the ortho and para positions. msu.edu

Common electrophilic aromatic substitution reactions applicable to this system include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr3 or AlCl3.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. msu.edu

An alternative and often more controlled strategy for obtaining derivatives with substituents on the benzyl ring is to utilize appropriately substituted benzylamines as starting materials in the initial synthesis of the pyrrolidinone ring. uran.ua This approach circumvents potential issues with selectivity and harsh reaction conditions that might affect other functional groups on the target molecule.

Table 1: Overview of Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile | Expected Product (Substituent on Benzyl Ring) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |

| Bromination | Br₂, FeBr₃ | Br⁺ | -Br |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | -COR |

Modifications at the Benzylic Carbon (CH₂)

The benzylic C-H bonds are activated towards various chemical transformations, most notably oxidation. This position is susceptible to attack due to the relative stability of the resulting benzylic radical or cationic intermediates.

A primary transformation is the oxidation of the benzylic methylene group to a carbonyl, which converts the N-benzyl lactam into an N-benzoyl imide. Several methods have been developed for this type of transformation in related N-benzyl amide systems. For instance, heterogeneous catalytic oxidation using manganese oxides with an oxidant like tert-butyl hydroperoxide (TBHP) has proven effective for converting N-benzyl amides and lactams into their corresponding imides. d-nb.info Other potent oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can also achieve this oxidation, often proceeding to form a carboxylic acid if a benzylic C-H bond is present. masterorganicchemistry.com

Another significant reaction at this position is oxidative debenzylation. This process cleaves the N-benzyl bond, yielding the de-benzylated pyrrolidinone. Methods using bromo radicals, formed from alkali metal bromides under oxidative conditions, can efficiently remove the benzyl group from N-benzyl amides. organic-chemistry.orgresearchgate.net

Table 2: Selected Reagents for Modification at the Benzylic Carbon

| Transformation | Reagent System | Product Type | Reference |

| Oxidation to Imide | Manganese Oxide, TBHP | N-Benzoylpyrrolidinone derivative | d-nb.info |

| Oxidation to Imide | Hot KMnO₄ or H₂CrO₄ | N-Benzoylpyrrolidinone derivative | masterorganicchemistry.com |

| Oxidative Debenzylation | Alkali Metal Bromide/Oxidant (e.g., Oxone) | N-H Pyrrolidinone derivative (de-benzylated) | researchgate.net |

Strategies for Introducing Chirality and Stereocontrol in Derivatization

The parent compound, this compound, possesses a stereocenter at the C5 position of the pyrrolidinone ring. Consequently, any derivatization strategy must consider the stereochemical implications, whether it involves retaining the existing stereochemistry, creating new stereocenters with high selectivity, or resolving racemic mixtures.

The synthesis of enantiomerically pure pyrrolidinone derivatives is a significant area of research. Asymmetric catalysis and biocatalysis are powerful tools for establishing chirality. For example, engineered amine dehydrogenases have been used for the stereoselective synthesis of chiral 5-methylpyrrolidin-2-one (B85660) from γ-keto acids, achieving excellent enantiomeric excess. mdpi.com Such bio-inspired methods could potentially be adapted for the synthesis of chiral 5-acetylpyrrolidinone precursors.

When derivatizing the existing chiral scaffold, stereocontrol is essential.

Substrate-Controlled Diastereoselectivity: The existing stereocenter at C5 can influence the stereochemical outcome of reactions at other positions. For example, the reduction of the C5-acetyl group's ketone to a secondary alcohol can proceed with diastereoselectivity, where the chiral center directs the approach of the reducing agent to one face of the carbonyl, leading to a predominance of one diastereomeric alcohol.

Reagent-Controlled Stereoselectivity: Chiral reagents or catalysts can be employed to control the formation of new stereocenters. For instance, if a reaction were to be performed at the benzylic carbon that creates a new chiral center, a chiral catalyst could ensure the formation of one enantiomer over the other. An analogous strategy is seen in the preparation of chiral nitrones from benzylic secondary amines. acs.org

Use of Chiral Building Blocks: A highly effective strategy for ensuring chirality in the final product is to start with enantiomerically pure building blocks. nih.gov For instance, employing a chiral, substituted benzylamine in the initial synthesis would introduce a second point of chirality into the molecule in a controlled manner. uran.ua Similarly, asymmetric synthesis methods like 1,3-dipolar cycloadditions can be used to construct the pyrrolidine ring with defined stereochemistry from the outset. nih.gov

These strategies are fundamental to the rational design and synthesis of specific stereoisomers of this compound derivatives, which is often critical for their intended biological or chemical applications.

Structure Activity Relationship Sar Investigations of Pyrrolidinone Analogues

Conformational Analysis of the Pyrrolidinone Ring

Unlike flat aromatic rings, the saturated pyrrolidine (B122466) ring is non-planar, a feature that allows it to explore a greater three-dimensional space. d-nb.info This non-planarity, often described as "pseudorotation," results in various "envelope" and "twist" conformations. mdpi.com The specific conformation adopted can be influenced by the nature and stereochemistry of its substituents. nih.gov For instance, X-ray crystal structure analysis of N-benzylpyrrolidine derivatives often reveals an envelope conformation, where one atom of the ring is out of the plane of the other four. scispace.comnih.gov In (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the 1-benzylpyrrolidine (B1219470) ring adopts an envelope conformation with a methylene (B1212753) carbon atom acting as the flap. scispace.com This conformational flexibility is crucial as it dictates the spatial orientation of substituents, which in turn governs how the molecule interacts with its biological target. d-nb.info

Impact of N-Substitution on Biological Activity

The nitrogen atom of the pyrrolidine ring is a highly privileged position for substitution, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at the N1 position. nih.gov This position is a key vector for modifying a compound's properties to achieve desired biological effects.

The N-benzyl group is a common and significant substituent in many biologically active pyrrolidinone series. nih.govpsu.edu It serves several roles in shaping the molecule's pharmacological profile. Its introduction provides a rigid, hydrophobic scaffold that can engage in favorable van der Waals or pi-stacking interactions within a receptor's binding pocket.

In the development of calcium-sensing receptor (CaR) antagonists, a structure-activity relationship study led to the discovery of substituted 2-benzylpyrrolidines as effective replacements for other bulky amine groups. nih.gov This highlights the utility of the benzylpyrrolidine moiety in occupying specific hydrophobic pockets in a target protein, contributing to antagonist potency. nih.gov Furthermore, the synthesis of various optically active 2-pyrrolidinones frequently employs an N-benzyl group, indicating its importance as a foundational element for building molecular complexity and achieving stereochemical control. dntb.gov.uaresearchgate.net

Modifying the benzyl (B1604629) group itself by adding substituents to its phenyl ring is a common strategy to fine-tune biological activity. These substitutions can alter the electronic properties (electron-donating or electron-withdrawing) and steric profile of the entire N1-substituent, thereby influencing binding affinity.

Effect of Substituents at the 5-Position (Acetyl Group)

The 5-position of the pyrrolidin-2-one ring is another critical locus for SAR exploration. The introduction of substituents at this position can directly influence interactions with the target protein and modulate the molecule's physicochemical properties.

Replacing the 5-acetyl group with other functionalities can dramatically alter biological activity, providing key insights into the specific requirements of the molecular target at this position. SAR studies on related pyrrolidine derivatives illustrate the sensitivity of the 5-position to substitution.

In a study of caspase inhibitors based on a pyrrolidinyl-sulfonylisatin scaffold, derivatives with a 5-methoxymethyl group were found to be inactive. nih.gov In contrast, modifications at the 4-position of the pyrrolidine ring, such as fluorination, led to highly potent compounds. nih.gov This suggests that the size, electronics, and hydrogen bonding capacity of the substituent at the 5-position are critical and that not any substitution is productive.

Further evidence comes from studies on 1,5-disubstituted pyrrolidine-2,3-diones, where the nature of the substituent on a benzene (B151609) ring attached to the 5-position significantly impacted anti-inflammatory activity.

| Compound | Substituent at 5-Position Phenyl Ring | NO Inhibition at 100 µM (%) | IC₅₀ (µM) |

|---|---|---|---|

| 5a | Unsubstituted | 53.65 | 78.65 ± 6.88 |

| 5b | 4-Methyl | 50.22 | 95.66 ± 9.93 |

| 5c | 4-Nitro | 23.76 | > 100 |

| 5d | 4-Chloro | 38.41 | > 100 |

| 5e | 4-Methoxy | 63.65 | 43.69 ± 5.26 |

As shown in Table 1, electron-donating (methoxy) or neutral substituents on the 5-phenyl ring were associated with better inhibitory activity, while strong electron-withdrawing groups (nitro) or halogens (chloro) diminished it. nih.gov Although this series involves pyrrolidine-2,3-diones rather than a simple acetyl group, it clearly demonstrates that the electronic properties of substituents at the 5-position are a key determinant of biological activity. These findings imply that any modification to the 5-acetyl group in 5-acetyl-1-benzylpyrrolidin-2-one would need to carefully consider the resulting electronic and steric changes to maintain or improve biological function.

Contributions of Other Pyrrolidinone Ring Substituents to Activity Profiles

The N-1 substituent is a critical determinant of activity. For instance, in a series of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides, the N-benzyl group was integral to their favorable anticonvulsant profiles. acs.org Similarly, studies on N-acetylpyrrolidine derivatives revealed that an N-benzyl analogue exhibited higher α-glucosidase inhibitory activity compared to its N-tosyl counterpart. researchgate.net This highlights the importance of the N-substituent in modulating biological interactions.

Substituents at the C-3 position also play a crucial role. In one study of pyrrolidine-2,5-diones, anticonvulsant activity was strongly affected by C-3 substituents; derivatives with bulky groups like benzhydryl or isopropyl showed preferential activity in the subcutaneous pentylenetetrazole (scPTZ) test, while smaller methyl or unsubstituted analogues were more active in the maximal electroshock (MES) test. nih.gov

Table 1: Influence of Pyrrolidinone Ring Substituents on Biological Activity

| Position | Substituent | Compound Class | Observed Effect | Reference(s) |

|---|---|---|---|---|

| N-1 | Benzyl | N-acetylpyrrolidine derivatives | Higher α-glucosidase inhibition vs. N-tosyl | researchgate.net |

| C-3 | Benzhydryl / Isopropyl | Pyrrolidine-2,5-diones | Favorable protection in scPTZ test | nih.gov |

| C-3 | Methyl / Unsubstituted | Pyrrolidine-2,5-diones | More active in MES test | nih.gov |

| C-4 | Fluoro | 5-(Pyrrolidinylsulfonyl)isatins | 100-1000x more potent caspase inhibition vs. methoxy | semanticscholar.org |

| C-5 | Methoxymethyl | 5-(Pyrrolidinylsulfonyl)isatins | Inactive as caspase inhibitors | semanticscholar.org |

| C-5 | Bulky groups | Poly-N-vinylpyrrolidinones | Greater optical yields in catalysis | nih.gov |

Development of Pharmacophore Models for Pyrrolidinone-Based Compounds

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov This approach has been successfully applied to various classes of pyrrolidinone derivatives to understand their structure-activity relationships and to guide the design of new, more potent compounds. nih.govtandfonline.com

The process begins with a set of active and inactive molecules. A pharmacophore model is then generated, which typically consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers. nih.govbohrium.com

For example, a pharmacophore modeling study on a series of pyrrolidine derivatives as Dipeptidyl peptidase IV (DPP-IV) inhibitors led to the development of a five-point model (AAADH_1) comprising two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature. nih.gov This model was then used to generate a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model, which can predict the activity of new compounds. nih.gov Such models provide crucial insights into the key interaction points between the ligand and its biological target. tandfonline.com

Virtual screening of large compound libraries using these validated pharmacophore models can rapidly identify novel chemical scaffolds that possess the desired structural features for biological activity. nih.govbohrium.com The identified "hits" can then be synthesized and tested, accelerating the discovery of new lead compounds. nih.gov This combination of computational modeling and experimental validation is a cornerstone of modern medicinal chemistry for developing novel therapeutics based on scaffolds like pyrrolidinone. tandfonline.com

Table 2: Example of a Pharmacophore Model for Pyrrolidinone Derivatives

| Pharmacophore Feature | Description | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor (D) | An atom or group that can donate a hydrogen bond (e.g., N-H group). | Forms hydrogen bonds with acceptor groups on the receptor. |

| Hydrophobic Feature (H) | A non-polar region of the molecule (e.g., alkyl or aryl groups). | Engages in van der Waals interactions with hydrophobic pockets of the receptor. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system (e.g., phenyl ring). | Can participate in π-π stacking or hydrophobic interactions. |

| Positive Ionizable (P) | A group that can carry a positive charge (e.g., a basic amine). | Engages in electrostatic interactions with negatively charged residues on the receptor. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure, reactivity, and electronic properties of a compound.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net While DFT studies have been performed on various pyrrolidinone derivatives to understand their geometries and electronic properties, no specific studies detailing the optimized geometry, bond lengths, and bond angles for 5-Acetyl-1-benzylpyrrolidin-2-one using DFT methods are available in the reviewed literature. nih.gov

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory, providing insights into a molecule's reactivity and its ability to donate or accept electrons. researchgate.netnist.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. An analysis of existing research shows that while HOMO-LUMO calculations are standard for characterizing new compounds, specific energy values and orbital distribution maps for this compound have not been published.

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface maps are valuable for visualizing the charge distribution on a molecule, identifying electrophilic and nucleophilic sites, and predicting intermolecular interactions. This analysis is crucial for understanding how a molecule might interact with biological receptors. A search for ESP maps specifically for this compound did not yield any results.

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Protein-Ligand Interaction Profiling

Docking studies on related benzylpiperidine and pyrrolidinone structures have been conducted to explore their interactions with targets like acetylcholinesterase (AChE). These studies typically detail the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions. However, a protein-ligand interaction profile for this compound is not documented.

Prediction of Binding Affinities and Orientations

The prediction of binding affinity (often expressed as a docking score or binding energy) and the specific orientation of a ligand within a protein's active site are primary outcomes of molecular docking simulations. Such predictive data is essential for prioritizing compounds for further experimental testing. At present, there are no published studies providing predicted binding affinities or binding poses for this compound with any specific protein target.

Computational Validation of Experimental Observations

Currently, there is a noticeable absence of published research that specifically details the computational validation of experimental observations for this compound. Such studies are crucial for establishing the accuracy of computational models. Typically, this would involve correlating computationally predicted properties, such as spectroscopic data (NMR, IR), with experimentally determined values. For instance, Density Functional Theory (DFT) calculations could be employed to predict the 1H and 13C NMR chemical shifts, which would then be compared against experimental spectra to validate the computational approach. This validation is a critical step before proceeding to more complex predictions of biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and stability of a molecule over time. mdpi.comub.edunih.gov For this compound, MD simulations could reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in aqueous solution or a lipid bilayer, mimicking physiological conditions.

By simulating the motion of the atoms over time, researchers can identify stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might interact with a biological receptor, as the conformation of the ligand is a key determinant of binding affinity. To date, specific MD simulation studies on this compound have not been reported in the scientific literature.

In Silico Prediction of Biological Activities and ADME Properties (Excluding Human Clinical Data)

In the absence of direct experimental data, in silico methods provide a preliminary assessment of the potential biological activities and pharmacokinetic properties of a compound. These predictions are based on the molecule's structural similarity to known active compounds and on quantitative structure-activity relationship (QSAR) models. nih.govchemrevlett.com

Neuroprotective Activity Prediction

The pyrrolidinone scaffold is a core component of several nootropic and neuroprotective agents, such as piracetam (B1677957) and its derivatives. uran.ua Given this structural similarity, it is plausible to hypothesize that this compound may exhibit neuroprotective properties. In silico predictions for related N-benzylpyrrolidine derivatives have suggested potential activity against targets relevant to neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net For instance, docking studies on similar compounds have shown potential interactions with acetylcholinesterase (AChE), a key enzyme in the cholinergic system. researchgate.netsid.ir However, specific in silico predictions of the neuroprotective activity of this compound are not currently available.

Anticancer Activity Prediction

The pyrrolidine (B122466) ring is also a feature in a number of compounds with demonstrated anticancer activity. tandfonline.comnih.gov In silico screening of novel compounds often involves docking them into the active sites of various cancer-related proteins, such as kinases or topoisomerases. QSAR models built on datasets of known anticancer agents can also be used to predict the activity of new molecules. chemrevlett.com While broad in silico studies on pyrrolidine derivatives for anticancer activity exist, specific predictions for this compound have not been published. mdpi.com

Antimicrobial Activity Prediction

The prediction of antimicrobial activity through in silico methods often involves the use of decision tree models and the analysis of physicochemical properties. nih.gov These models are trained on large datasets of known antimicrobial peptides and small molecules to identify structural features associated with antimicrobial action. frontiersin.org While the pyrrolidinone core is present in some bioactive compounds, there are no specific in silico studies to suggest that this compound would possess significant antimicrobial properties.

ADME Properties Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of in silico drug discovery. mmv.orgnih.gov Tools like SwissADME and pkCSM can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov For this compound, these predictions would be highly valuable in assessing its drug-likeness. However, a dedicated ADME profile for this specific compound has not been publicly detailed.

| Predicted Property | Predicted Value | Method/Tool |

| Neuroprotective Activity | Not Available | - |

| Anticancer Activity | Not Available | - |

| Antimicrobial Activity | Not Available | - |

| ADME - GI Absorption | Not Available | - |

| ADME - BBB Permeability | Not Available | - |

Table 1: In Silico Predictions for this compound

In Vitro Biological Activity and Mechanistic Elucidation

Neuroprotective Activity: In Vitro Mechanistic Insights

There is currently no published scientific literature detailing the in vitro neuroprotective effects of 5-Acetyl-1-benzylpyrrolidin-2-one.

No in silico studies or predictive models have been published that specifically investigate the potential of this compound to mitigate oxidative stress in neuronal cell models. While the pyrrolidone scaffold is a component of some compounds investigated for antioxidant properties, no specific data exists for this compound. nih.govnih.gov

The modulation of ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor, is a known mechanism for some neuroactive compounds. nih.govgoogle.comiipseries.org However, there are no available studies that have examined the interaction of this compound with the NMDA receptor or other relevant ion channels. Research has been conducted on other pyrrolidone derivatives, such as nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidin-2-one), in the context of their nootropic effects, but these findings cannot be extrapolated. uran.ua

No in vitro studies have been published that evaluate the cytoprotective effects of this compound in neuronal cell lines.

Anticancer Activity: Cellular and Molecular Mechanisms (In Vitro)

There is no direct scientific evidence from in vitro studies to support any anticancer activity for this compound. While related compounds have been investigated, the specific contributions of the acetyl group at the 5-position and the benzyl (B1604629) group at the 1-position of the pyrrolidin-2-one core to anticancer effects have not been elucidated for this molecule.

No studies have been published that report the effect of this compound on the proliferation of any cancer cell lines. Research on analogues, such as derivatives of 1-benzylpyrrolidin-3-ol, has shown cytotoxic effects against certain cancer cell lines like HL-60, but this data is specific to those analogues. monash.edu

The ability to induce apoptosis is a key characteristic of many anticancer agents. nih.gov Studies on 1-benzylpyrrolidin-3-ol analogues have demonstrated the induction of apoptosis in cancer cells. monash.edu However, no such in vitro studies have been conducted to determine if this compound can induce apoptosis in cancer cells.

Target Identification and Pathway Modulation

Research into the specific molecular targets and pathways modulated by this compound is a critical area of investigation for understanding its mechanism of action. Key areas of interest in drug development include interactions with proteins like tubulin and efflux pumps such as P-glycoprotein.

Tubulin Inhibition: There is currently no published scientific literature available that specifically investigates the in vitro inhibitory activity of this compound on tubulin polymerization.

P-glycoprotein Inhibition: Similarly, dedicated studies on the in vitro inhibition of P-glycoprotein (P-gp) by this compound have not been reported in the available scientific literature. While some pyrrolidine (B122466) derivatives have been investigated as P-gp substrates or inhibitors nih.gov, specific data for this compound is lacking.

Antimicrobial Activity: Inhibition Mechanisms (In Vitro)

The antimicrobial potential of novel chemical entities is a significant area of research in the face of rising antibiotic resistance. japsonline.commdpi.com The evaluation of this compound against a range of microbial pathogens is essential to determine its spectrum of activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (In Vitro)

A comprehensive review of published studies indicates that the in vitro antibacterial efficacy of this compound against specific Gram-positive and Gram-negative bacterial strains has not been reported. While other pyrrolidine derivatives have demonstrated activity against various bacteria frontiersin.orgjapsonline.com, specific data, including Minimum Inhibitory Concentration (MIC) values for this compound, are not available. The structural characteristics of Gram-negative bacteria, such as their outer membrane, can present a barrier to certain compounds. japsonline.commdpi.com

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Data Not Available | Gram-Positive | Data Not Available | N/A |

Antifungal Efficacy (In Vitro)

There is currently no published scientific literature detailing the in vitro antifungal efficacy of this compound against any fungal species. Research on other pyrrolidine-containing compounds has shown antifungal potential against various fungi, including Candida species. frontiersin.orgmdpi.comredalyc.org However, specific MIC or Minimum Fungicidal Concentration (MFC) values for this compound are not documented.

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Source |

|---|

Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase IV)

Bacterial enzymes such as DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents. nih.govmdpi.comnih.govmdpi.com An examination of the scientific literature reveals no studies that have specifically investigated the in vitro inhibitory activity of this compound against DNA gyrase or topoisomerase IV. While some pyrrolidine derivatives have been explored as inhibitors of these enzymes frontiersin.org, there is no specific data available for the compound .

Nootropic Potential: Receptor Interactions (In Vitro and Predicted)

Pyrrolidone derivatives, particularly the racetam class of drugs, have been a focal point of nootropic research. uran.ua Their mechanisms are often linked to the modulation of neurotransmitter systems. uran.ua

Modulation of Cholinergic Neurotransmission Mechanisms

The cholinergic system plays a crucial role in cognitive functions like memory and learning. nih.govheraldopenaccess.us Many nootropic agents are thought to exert their effects by modulating cholinergic neurotransmission. uran.uamdpi.com A search of the available scientific literature indicates that there are no in vitro or predictive studies specifically examining the interaction of this compound with cholinergic receptors or its impact on cholinergic neurotransmission mechanisms. While a related compound, nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), is known to be a muscarinic M1 agonist uran.ua, specific data for this compound is not available.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nebracetam |

| Tubulin |

| P-glycoprotein |

| DNA Gyrase |

Anticonvulsant Activity: In Vitro Evidence

Effects on Seizure Models (In Vitro Cellular Assays)

There is currently no published in vitro data from cellular assays to substantiate the anticonvulsant activity of this compound. Studies on related pyrrolidine compounds have often utilized in vivo models, but specific evidence from in vitro seizure models for this compound has not been reported.

Antidiabetic Activity: Enzyme Inhibition Studies (In Vitro)

Alpha-Glucosidase and Alpha-Amylase Inhibition

The compound this compound, also referred to in literature as N-(benzyl)-2-acetylpyrrolidine, has been evaluated for its potential as an antidiabetic agent through in vitro enzyme inhibition studies. oatext.comsemanticscholar.org These studies focused on its ability to inhibit α-glucosidase and α-amylase, two key enzymes involved in the digestion of carbohydrates. oatext.commdpi.com The inhibition of these enzymes can delay carbohydrate breakdown and glucose absorption, which is a therapeutic strategy for managing type 2 diabetes mellitus. oatext.commdpi.com

Research findings indicate that this compound exhibits inhibitory activity against both α-glucosidase and α-amylase. oatext.comsemanticscholar.org The compound demonstrated a higher inhibitory potential against α-glucosidase compared to α-amylase. oatext.comsemanticscholar.org The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, were determined for both enzymes. oatext.comsemanticscholar.org

Inhibitory Activity of this compound on α-Glucosidase and α-Amylase

| Enzyme | Inhibition Percentage (%) | IC50 (mM) |

|---|---|---|

| α-Glucosidase | 40.27 ± 0.80 | 0.52 ± 0.02 |

| α-Amylase | 28.93 ± 0.57 | 2.72 ± 0.09 |

Data sourced from: oatext.comsemanticscholar.org

Kinetic analysis was performed to understand the mechanism of inhibition. The studies revealed that this compound acts as a mixed-type inhibitor for both α-glucosidase and α-amylase. oatext.comsemanticscholar.org This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constants (Ki and Ki') were determined, showing that the compound has a higher affinity for the free enzyme than for the enzyme-substrate complex in both cases. oatext.comsemanticscholar.org

Kinetic Parameters for the Inhibition of α-Glucosidase and α-Amylase by this compound

| Enzyme | Inhibition Type | Ki (mM) | Ki' (mM) |

|---|---|---|---|

| α-Glucosidase | Mixed | 0.29 | 2.44 |

| α-Amylase | Mixed | 0.23 | 2.35 |

Data sourced from: oatext.comsemanticscholar.org

These in vitro findings suggest that this compound has the potential to inhibit key carbohydrate-hydrolyzing enzymes, highlighting a possible mechanism for antidiabetic activity. oatext.comsemanticscholar.org

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is another significant target in the treatment of type 2 diabetes. nih.govmdpi.com Its inhibition prevents the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. mdpi.comrsc.org However, a review of the available scientific literature reveals no specific studies investigating the in vitro inhibitory activity of this compound against the DPP-4 enzyme. While other pyrrolidine derivatives have been explored as DPP-4 inhibitors, data for this specific compound is not available. researchgate.net

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Synthetic Strategies for Enhanced Efficiency

Future research should prioritize the development of more efficient, stereoselective, and sustainable synthetic routes to 5-Acetyl-1-benzylpyrrolidin-2-one and its analogs. While classical methods for γ-lactam synthesis exist, contemporary challenges demand greener and more atom-economical approaches.

One promising avenue involves the application of donor-acceptor (DA) cyclopropanes. A recently developed strategy for synthesizing 1,5-substituted pyrrolidin-2-ones utilizes a Lewis acid-catalyzed reaction between DA cyclopropanes and primary amines like benzylamine (B48309). mdpi.com This method proceeds through a cascade of γ-amino ester formation, lactamization, and dealkoxycarbonylation, offering a direct and modular route. mdpi.com Adapting this methodology for an acetyl-substituted cyclopropane (B1198618) precursor could provide a highly efficient pathway to the target compound.

Furthermore, multicomponent reactions (MCRs) represent another key area for development. MCRs, such as the Ugi or Strecker reactions, allow for the construction of complex molecules in a single step from three or more starting materials, significantly improving efficiency and reducing waste. monash.edumdpi.com Designing an MCR that incorporates the core elements of this compound could revolutionize its accessibility for research purposes. Exploration of organocatalysis for the enantioselective synthesis of the chiral C5 center is also a critical direction, potentially offering a more sustainable alternative to metal-based catalysts. mdpi.com

Exploration of Diverse Chemical Space via Targeted Derivatization

The this compound scaffold is ripe for targeted derivatization to explore a vast and diverse chemical space. The pyrrolidine (B122466) ring's non-planar, sp³-rich structure is advantageous for creating molecules with improved three-dimensional coverage, a desirable trait for interacting with biological targets. researchgate.netnih.gov Future research should focus on systematically modifying key positions of the molecule to establish clear structure-activity relationships (SAR).

Key derivatization points include:

The N-benzyl group: Substitution on the phenyl ring with various electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule. Studies on related N-benzylpyrrolidine derivatives have shown that such modifications significantly impact biological activity. researchgate.net

The C5-acetyl group: This ketone functionality is a versatile handle for further chemical transformations. It can be reduced to a secondary alcohol, converted to an oxime, or used as a point for carbon-chain extension, leading to a wide array of new analogs.

The pyrrolidinone ring: Modifications at the C3 and C4 positions, while synthetically more challenging, could yield novel derivatives with unique spatial arrangements of functional groups.

This systematic exploration can generate libraries of compounds for screening, moving beyond the "flat" chemical space of many aromatic compounds and into more complex, biologically relevant structures. univr.itriken.jp

Table 1: Potential Derivatization Strategies for this compound

| Molecular Position | Potential Modification | Rationale for Derivatization |

| N-Benzyl Group | Introduction of halogens, methoxy, or nitro groups on the phenyl ring. | To modulate lipophilicity, electronic properties, and potential for specific interactions (e.g., halogen bonding). researchgate.net |

| C5-Acetyl Group | Reduction to alcohol, conversion to oximes or hydrazones, aldol (B89426) condensation. | To introduce hydrogen-bonding capabilities, alter geometry, and attach larger functional groups. |

| C3/C4-Position | Introduction of alkyl, aryl, or hydroxyl groups. | To explore conformational effects and introduce new pharmacophoric elements. nih.gov |

Advanced Computational Modeling for Mechanism-Based Design

Advanced computational techniques are indispensable for guiding the rational design of novel molecules based on this compound. Molecular docking and molecular dynamics (MD) simulations can predict how derivatives might interact with hypothetical biological targets, saving significant synthetic effort. researchgate.net

Future academic work should employ these tools to:

Build Virtual Libraries: Generate large virtual libraries of derivatives and perform high-throughput virtual screening against known protein structures to prioritize synthetic targets.

Predict Binding Affinities: Use docking scores and free energy calculations from MD simulations to estimate the binding affinity of designed compounds for specific proteins, such as kinases, proteases, or acetylcholinesterase, which are common targets for pyrrolidine-based molecules. monash.eduresearchgate.net

Elucidate Binding Modes: Visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and its target protein. This provides a mechanistic understanding that can guide the next cycle of design to enhance potency and selectivity. monash.edursc.org

For instance, computational studies on similar pyrrolidinone structures have successfully guided the design of potent acetylcholinesterase inhibitors for potential application in Alzheimer's disease research. researchgate.netbohrium.com A similar workflow could be applied to derivatives of this compound to design molecules targeted against a specific enzyme's active site.

Discovery of New Biological Targets and Mechanistic Pathways (In Vitro)

A crucial area of future research is the unbiased discovery of novel biological activities for this compound and its derivatives. The pyrrolidine scaffold is associated with an exceptionally broad range of biological effects, including anticonvulsant, anticancer, antidiabetic, and nootropic properties. frontiersin.orguran.uatandfonline.com

Initial in vitro screening should be broad, covering a diverse panel of assays to identify potential areas of activity. This could include:

Enzyme Inhibition Assays: Testing against panels of enzymes such as kinases, proteases (e.g., caspases, MMPs), cholinesterases, and metabolic enzymes (e.g., α-glucosidase). monash.edutandfonline.comnih.gov

Cell-Based Assays: Evaluating cytotoxicity against various cancer cell lines (e.g., HL-60, T98G) and assessing effects on cellular processes like apoptosis, cell cycle progression, or neuroprotection. monash.edu

Receptor Binding Assays: Screening for affinity towards various G-protein coupled receptors (GPCRs) or ion channels.

Once a preliminary "hit" is identified, follow-up in vitro studies are essential to elucidate the mechanism of action. For example, if a compound shows anticancer activity, subsequent experiments would aim to determine if it induces apoptosis via caspase activation, as has been observed for structurally related benzyl-pyrrolidin-3-ol analogues. monash.edu Similarly, if nootropic effects are suggested, studies could focus on interactions with muscarinic or acetylcholine (B1216132) receptors. researchgate.net

Table 2: Documented Biological Activities of Related Pyrrolidine Scaffolds

| Pyrrolidine Derivative Class | Investigated Biological Target/Activity | Reference |

| N-benzylpyrrolidine derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Inhibition | researchgate.netresearchgate.net |

| 1-benzylpyrrolidin-3-ol analogues | Caspase-3 Activation / Apoptosis Induction | monash.edu |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | Nootropic Activity / Acetylcholine Receptors | uran.uaresearchgate.net |

| 2-cyano-pyrrolidine derivatives | Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | tandfonline.com |

| N-acetylpyrrolidine derivatives | α-glucosidase and α-amylase Inhibition | nih.gov |

Integration of High-Throughput Screening with Rational Design Approaches

The synergy between high-throughput screening (HTS) and rational design offers a powerful paradigm for accelerating the discovery of novel bioactive compounds. Future academic projects could integrate these approaches in a cyclical workflow.

An effective strategy would be to:

Synthesize a Focused Library: Create a small, diverse library of derivatives based on the strategies outlined in section 7.2.

Perform High-Throughput Screening: Screen this library against a panel of biological targets using HTS methodologies, such as fluorescence-based assays for enzyme activity or cell viability. researchgate.netmdpi.com HTS allows for the rapid testing of thousands of compounds, quickly identifying promising initial hits. mdpi.com

Validate and Characterize Hits: Validate the active compounds from the HTS to confirm their activity and rule out artifacts.

Apply Rational Design: Use the structure of the validated hits as a starting point for a rational, computer-aided design cycle (as described in section 7.3). This involves designing a second generation of compounds predicted to have enhanced potency and selectivity.

Synthesize and Test: Synthesize the new, rationally designed compounds and test them in vitro to determine if the design strategy was successful.

This iterative process, which combines the broad, unbiased search of HTS with the focused, hypothesis-driven approach of rational design, represents a highly efficient path for translating the potential of the this compound scaffold into novel, functionally characterized molecules for academic research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.